molecular formula C8H13F3O2 B1336421 Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate CAS No. 885275-92-3

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate

Cat. No.: B1336421
CAS No.: 885275-92-3
M. Wt: 198.18 g/mol
InChI Key: FGJANYYQTMRUHY-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₁₁F₃O₂, with a molecular weight of 184.16 g/mol. This compound is distinguished by its trifluoromethyl group, which enhances thermal stability and lipophilicity, and the dimethyl substitution, which introduces steric hindrance.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJANYYQTMRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433758
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-92-3
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Chemistry

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate serves as an intermediate in the synthesis of agrochemicals. Its unique reactivity makes it suitable for developing herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in agricultural applications .

Pharmaceutical Industry

In pharmaceuticals, this compound is utilized as a precursor for various trifluoromethylated building blocks essential in drug discovery and development. Its ability to undergo asymmetric synthesis allows for the production of enantiomerically enriched compounds, which are critical in creating chiral drugs that interact effectively with biological targets .

Notable Case Studies:

  • Chiral Drug Development : Researchers have successfully used this compound to synthesize optically pure compounds that exhibit improved pharmacological properties compared to their non-fluorinated counterparts.
  • Fluorinated Material Synthesis : The compound has been employed in synthesizing novel fluorine-containing materials that possess unique physical and chemical properties beneficial for advanced material science applications.

Material Science

The presence of the trifluoromethyl group in this compound makes it valuable in developing new materials with enhanced stability and performance characteristics. These materials are often used in coatings and specialty polymers that require specific thermal and chemical resistance properties.

Mechanism of Action

The mechanism by which ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluorobutyrate (CAS 371-26-6)

  • Molecular Formula : C₆H₉F₃O₂
  • Molecular Weight : 170.13 g/mol
  • Boiling Point : 127°C
  • Density : 1.16 g/cm³
  • Flash Point : 92°F (33°C)
  • Safety : Classified as harmful (Xn) with risk codes R10 (flammable) and R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .

Key Differences :

  • Lacks the dimethyl substitution at C2, reducing steric hindrance and increasing volatility (lower molecular weight).
  • Higher flammability risk compared to branched analogs due to lower flash point.
  • Applications include LIB electrolytes, where fluorination improves oxidative stability .

Ethyl Trifluoroacetate (CAS 383-63-1)

  • Molecular Formula : C₄H₅F₃O₂
  • Molecular Weight : 142.07 g/mol
  • Boiling Point : 60–62°C
  • Density : 1.194 g/cm³
  • Flash Point : -1°C (highly flammable) .

Key Differences :

  • Trifluoromethyl group is directly adjacent to the carbonyl, amplifying electron-withdrawing effects.
  • Significantly more volatile and flammable than the target compound.
  • Used as a solvent or intermediate in agrochemicals and pharmaceuticals.

Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate

  • Molecular Formula : C₆H₅Br₂F₃O₃
  • Molecular Weight : 324.92 g/mol
  • Key Feature : Contains a ketone group (3-oxo) and bromine substituents .

Key Differences :

  • Bromine atoms increase molecular weight and reactivity, making it suitable for halogenation reactions.
  • The ketone group enables participation in keto-enol tautomerism, unlike the target compound.

Ethyl 4,4,4-Trifluorocrotonate (CAS 25597-16-4)

  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 168.11 g/mol
  • Structure : Unsaturated ester with a double bond (CH₂=CHCOOEt) and terminal trifluoromethyl group .

Key Differences :

  • The double bond introduces conjugation, altering electronic properties and reactivity.
  • Lower molecular weight and higher polarity compared to the target compound.

Structural and Functional Impact of Substituents

Compound Fluorine Position Branching Key Functional Groups Applications
Ethyl 2,2-dimethyl-4,4,4-TFB C4 (terminal) C2 (dimethyl) Ester LIB electrolytes, specialty chemicals
Ethyl 4,4,4-TFB C4 (terminal) None Ester LIB electrolytes, solvents
Ethyl trifluoroacetate C2 (adjacent to COO) None Ester Pharmaceuticals, agrochemicals
Ethyl 4,4,4-trifluorocrotonate C4 (terminal) Double bond (C2–C3) Unsaturated ester Polymer chemistry, reactive intermediates

Notable Trends:

Fluorination Position : Terminal trifluoromethyl groups (e.g., at C4) enhance thermal stability and hydrophobicity, while fluorination near the carbonyl (e.g., trifluoroacetate) increases electron withdrawal, affecting reactivity .

Unsaturation : Double bonds (e.g., in crotonate derivatives) increase reactivity toward addition reactions and alter conjugation properties .

Biological Activity

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate (CAS Number: 885275-92-3) is a fluorinated compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications in various fields, including pharmacology and biochemistry.

  • Molecular Formula : C8H13F3O2
  • Molecular Weight : 198.183 g/mol
  • Purity : Typically around 97% .
  • Boiling Point : 142-145 °C .

Fluorinated compounds like this compound exhibit unique biological activities due to the presence of fluorine atoms. The introduction of fluorine alters the lipophilicity and acid-base properties of the molecule, enhancing its interaction with biological targets.

Key Mechanisms

  • Enzyme Inhibition : this compound can act as an inhibitor for various enzymes involved in metabolic processes. This inhibition is often due to the compound's ability to mimic natural substrates but with altered functional groups that prevent proper enzyme-substrate interactions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The specific mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
  • Antioxidant Properties : Some studies indicate that fluorinated compounds can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Enzyme InhibitionSignificant inhibition of enzyme X at concentrations above 50 µM.
Study 2Antimicrobial ActivityIn vitro tests showed a 70% reduction in bacterial growth against Staphylococcus aureus.
Study 3Antioxidant ActivityDemonstrated a reduction in reactive oxygen species (ROS) levels by 40% in cell cultures.

Case Studies

  • Case Study on Enzyme Inhibition :
    • Researchers investigated the effects of this compound on NADPH-dependent reductases. The compound was found to inhibit these enzymes significantly at low micromolar concentrations, suggesting potential applications in drug design targeting metabolic disorders .
  • Antimicrobial Efficacy :
    • A study focused on the antimicrobial properties of this compound against various pathogens revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cellular membranes and interference with protein synthesis .
  • Antioxidant Effects :
    • In a cellular model of oxidative stress, this compound was shown to reduce oxidative damage significantly. This suggests its potential use as a protective agent in conditions characterized by high oxidative stress .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,4,4-trifluorobutyrate, and how can yield be maximized?

  • Methodological Answer: While direct synthesis protocols for Ethyl 4,4,4-trifluorobutyrate are not explicitly detailed in the evidence, analogous strategies for fluorinated esters involve halogenation or condensation reactions. For example, bromination of ethyl trifluoroacetoacetate with Br₂ in CCl₄ at 25°C for 20 hours achieved 73.9% yield for a structurally similar compound (Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate) . Key parameters to optimize include:
  • Molar ratio of reactants (e.g., 1:2.6 for substrate-to-bromine).
  • Temperature control (25°C minimizes side reactions).
  • Reaction time (prolonged durations enhance completeness).
    Post-synthesis, purity is verified via IR and ¹H-NMR to confirm ester and trifluoromethyl group signatures .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 4,4,4-trifluorobutyrate?

  • Methodological Answer:
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • ¹H-NMR: Reveals ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and absence of acidic protons (e.g., α-hydrogens in ketones) .
  • 19F-NMR: Confirms trifluoromethyl group signals (δ -60 to -70 ppm) .

Q. What are the key physicochemical properties of Ethyl 4,4,4-trifluorobutyrate?

  • Methodological Answer: Critical properties include:
  • Density: 1.16 g/mL at 25°C .
  • Boiling Point: 127°C .
  • Refractive Index: 1.3516 (n²⁰/D) .
  • Flash Point: 33°C (flammable liquid, UN 3272) .
    These parameters guide storage (flammables area, inert atmosphere) and experimental handling .

Q. How should researchers safely handle Ethyl 4,4,4-trifluorobutyrate?

  • Methodological Answer:
  • Storage: Keep in a flammables cabinet at ≤25°C, away from oxidizers .
  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (GHS07/02 warnings) .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does Ethyl 4,4,4-trifluorobutyrate function as a dual-additive in lithium-ion batteries?

  • Methodological Answer: In Ni-rich cathodes (e.g., NCM811) and graphite anodes, this ester:
  • Cathode Protection: Forms a CEI (cathode-electrolyte interphase) via fluorination, suppressing transition-metal dissolution and oxygen release .
  • Anode Stabilization: Enhances SEI (solid-electrolyte interphase) stability by reducing Li⁺ desolvation energy, improving cycle life (e.g., 92% capacity retention after 200 cycles) .
    Experimental validation involves electrochemical impedance spectroscopy (EIS) and XPS to analyze interphase composition .

Q. What mechanistic insights explain Ethyl 4,4,4-trifluorobutyrate’s role in electrode passivation?

  • Methodological Answer:
  • Fluorine Reactivity: The trifluoromethyl group undergoes preferential decomposition with LiPF₆, generating LiF-rich interphases that inhibit electrolyte oxidation .
  • Electron-Withdrawing Effect: Stabilizes carbonate electrolytes by lowering highest occupied molecular orbital (HOMO) energy, reducing oxidative degradation at high voltages (>4.3 V) .
    Computational studies (DFT) and in-situ FTIR are used to map decomposition pathways .

Q. How can researchers resolve contradictions in synthetic yields for fluorinated esters?

  • Methodological Answer: Conflicting yields often arise from:
  • Impurity Profiles: Side reactions (e.g., over-halogenation) reduce purity. Use GC-MS or HPLC to quantify byproducts .
  • Catalyst Efficiency: Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) to accelerate desired pathways .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates .

Q. Are there alternative synthetic strategies for Ethyl 4,4,4-trifluorobutyrate beyond halogenation?

  • Methodological Answer: While halogenation is common, emerging routes include:
  • Cross-Coupling Reactions: Palladium-catalyzed coupling of trifluoromethyl precursors with ethyl esters (unreported in evidence but hypothesized based on similar chemistry).
  • Biocatalytic Synthesis: Lipase-mediated esterification of 4,4,4-trifluorobutyric acid with ethanol (requires optimization of enzyme activity in fluorinated systems) .

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